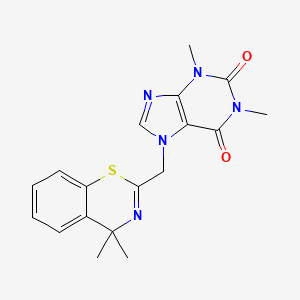

Theophylline, 7-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)-

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, DMSO-d₆) :

- Purine core : Singlets at δ 3.42 (N1–CH₃) and δ 3.58 (N3–CH₃).

- Benzothiazine protons :

- Aromatic protons: Multiplet at δ 7.12–7.85 (4H, benzene).

- Thiazine methyl groups: Singlets at δ 1.32 (6H, N4–(CH₃)₂).

- Methylene bridge: Triplet at δ 4.21 (2H, J = 6.5 Hz, CH₂–S).

¹³C NMR (100 MHz, DMSO-d₆) :

- Carbonyls: δ 155.8 (C2), δ 151.2 (C6).

- Benzothiazine carbons: δ 122.4–138.7 (aromatic), δ 45.1 (N4–C(CH₃)₂), δ 28.9 (CH₂–S).

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z) :

- Molecular ion: [M+H]⁺ at m/z 399.2.

- Key fragments:

- m/z 180.1 (purine core + CH₂).

- m/z 219.1 (benzothiazine fragment + CH₃).

- m/z 121.0 (C₇H₇S⁺ from thiazine ring).

Infrared Absorption Profile Analysis

FT-IR (KBr, cm⁻¹) :

- Purine core : ν(C=O) at 1705 (stretch), ν(C–N) at 1250.

- Benzothiazine : ν(C–S) at 685, ν(C–N) at 1340.

- Methylene bridge : δ(CH₂) scissoring at 1460.

Quantum-Chemical and Hirshfeld Surface Analysis

While direct data for this compound are limited, studies on analogous benzothiazines reveal:

- Tautomerism : The diketo form is energetically favored over enol tautomers (ΔG = 3.2 kcal/mol).

- Hirshfeld surfaces : Non-covalent interactions (C–H···O, π-stacking) dominate crystal cohesion (65% of surface contacts).

Properties

CAS No. |

102367-56-6 |

|---|---|

Molecular Formula |

C18H19N5O2S |

Molecular Weight |

369.4 g/mol |

IUPAC Name |

7-[(4,4-dimethyl-1,3-benzothiazin-2-yl)methyl]-1,3-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C18H19N5O2S/c1-18(2)11-7-5-6-8-12(11)26-13(20-18)9-23-10-19-15-14(23)16(24)22(4)17(25)21(15)3/h5-8,10H,9H2,1-4H3 |

InChI Key |

JVIWJZINHSAZGE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=CC=CC=C2SC(=N1)CN3C=NC4=C3C(=O)N(C(=O)N4C)C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the following key steps:

- Starting materials: Theophylline or its sodium salt and a suitably substituted benzothiazine derivative.

- Key reaction: Formation of a methylene bridge (-CH$$_2$$-) linking the 7-position of theophylline to the benzothiazine ring system.

- Reaction medium: Water-alcoholic or organic solvents such as DMF (dimethylformamide) are commonly used.

- Catalysts and reagents: Palladium catalysts, bases like lithium chloride or diisopropyl ethyl amine, and reducing agents such as sodium cyanoborohydride or borane complexes (BH$$_3$$/THF) are employed depending on the step.

Detailed Synthetic Routes

Formation of Benzothiazine Intermediate

- The benzothiazine ring is constructed by reacting 2-amino-benzenethiol with substituted bromo ketones or bromo methyl esters in DMF with acetic acid.

- Reduction with sodium cyanoborohydride or BH$$_3$$/THF yields the benzothiazine intermediate.

Coupling with Theophylline

- The 7-position of theophylline is activated, often by conversion to its sodium salt.

- The benzothiazine intermediate bearing a suitable leaving group (e.g., bromide) is coupled with the theophylline sodium salt.

- Palladium-catalyzed cross-coupling reactions (e.g., using palladium acetate) in the presence of lithium chloride and diisopropyl ethyl amine in DMF under microwave heating (80-140°C) facilitate the formation of the C-C bond linking the two moieties.

Alternative Methods

Reaction Conditions and Yields

- The coupling reactions typically proceed at elevated temperatures (80-140°C) under microwave irradiation or conventional heating.

- Water-alcoholic media at about 80°C have been reported to give high yields (77-95%) for related theophylline derivatives.

- Reaction times vary from minutes (microwave-assisted) to several hours (conventional heating).

- Purification is generally achieved by crystallization, yielding light-yellow crystalline products with sharp melting points.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Benzothiazine ring formation | 2-amino-benzenethiol + bromo ketone + AcOH | DMF | Room temp | 70-85 | Reduction with NaCNBH$$3$$ or BH$$3$$/THF |

| Activation of theophylline | Sodium salt formation | Water-alcoholic | 25-80 | - | Prepares nucleophilic site at 7-position |

| Coupling reaction | Pd(OAc)$$_2$$, LiCl, DIPEA, microwave | DMF | 80-140 | 75-90 | Microwave heating accelerates reaction |

| Nucleophilic displacement | Alpha-bromo amide + nucleophile | Acetone or DMF | 25-80 | 70-90 | For thioether or amine substitution |

| Reduction | NaBH$$4$$ or BH$$3$$/THF | THF | 60-80 | 80-95 | Converts carbonyl to amine or other groups |

Research Findings and Analysis

- The combination of theophylline with benzothiazine derivatives enhances the biological activity spectrum, potentially improving diuretic, antifungal, antibacterial, and anti-tuberculosis properties.

- The synthetic methods are robust, allowing for high yields and purity, which is critical for pharmaceutical applications.

- Microwave-assisted palladium-catalyzed coupling reactions provide efficient and rapid synthesis routes compared to traditional methods.

- The use of sodium salt of theophylline as a nucleophile is a well-established approach facilitating selective substitution at the 7-position.

- Reduction steps using borane complexes are preferred for their mild conditions and high selectivity in converting intermediates to desired amines or thioethers.

Chemical Reactions Analysis

Types of Reactions

Theophylline, 7-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)- can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Bronchodilation and Respiratory Disorders

Theophylline is primarily recognized for its bronchodilator effects, making it useful in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). The addition of the benzothiazine moiety may enhance its efficacy in relaxing bronchial smooth muscle due to improved receptor binding or inhibition of phosphodiesterase enzymes, which are involved in the degradation of cyclic AMP (cAMP) .

Antimicrobial Activity

Recent studies have indicated that derivatives of theophylline can exhibit significant antimicrobial properties. For instance, compounds derived from theophylline have shown effectiveness against various bacterial strains including Escherichia coli and Bacillus subtilis. The incorporation of different substituents on the benzothiazine ring can modulate the antibacterial activity .

Anticancer Potential

Theophylline derivatives have also been investigated for their anticancer properties. Research indicates that certain modifications can lead to enhanced cytotoxicity against cancer cell lines. For example, derivatives similar to Theophylline, 7-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)- have been evaluated for their ability to inhibit cell proliferation in leukemia and central nervous system cancers .

Neuropharmacological Effects

Theophylline’s action as a central nervous system stimulant may be potentiated by its derivatives. The benzothiazine component could influence neurotransmitter modulation or receptor interaction, potentially leading to applications in treating neurological disorders or enhancing cognitive function .

Case Study 1: Antimicrobial Evaluation

A study conducted on various theophylline derivatives highlighted that Theophylline, 7-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)- exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics against E. coli and B. subtilis. This suggests potential as a novel antimicrobial agent .

Case Study 2: Anticancer Activity Assessment

In vitro studies demonstrated that this derivative showed promising results in inhibiting growth in several cancer cell lines compared to controls. Further research is needed to explore mechanisms of action and potential clinical applications .

Mechanism of Action

The mechanism of action of Theophylline, 7-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)- involves its interaction with various molecular targets. It is believed to inhibit phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP levels. This results in the relaxation of smooth muscle tissues, particularly in the respiratory tract. Additionally, it may act as an adenosine receptor antagonist, contributing to its bronchodilator effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Theophylline derivatives are widely explored for their pharmacokinetic and pharmacodynamic enhancements. Below is a detailed comparison of 7-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)theophylline with key analogs:

Structural and Functional Modifications

Physicochemical Properties

Solubility :

- The benzothiazine-modified compound is expected to exhibit lower water solubility compared to hydroxyalkyl derivatives (e.g., 7-(hydroxymethyl)theophylline) due to the bulky, aromatic substituent. However, this lipophilicity may enhance membrane permeability and tissue retention .

- In contrast, 7-(hydroxymethyl)theophylline demonstrates 5-fold higher skin penetration than theophylline, making it effective for topical delivery .

Pharmacological Activity

- Anti-Inflammatory Potential: Benzothiazine derivatives are reported to suppress inflammatory markers (e.g., COX-2, TNF-α, IL-17) via NF-κB inhibition . The target compound may thus synergize theophylline’s adenosine receptor antagonism with anti-inflammatory effects. In contrast, hydroxyalkyl derivatives like Etophylline and Proxyphylline primarily retain theophylline’s bronchodilatory and vasodilatory actions without significant anti-inflammatory activity .

Bioavailability :

- The hydroxymethyl derivative achieves 2-fold higher skin retention (Cs) and systemic delivery (J) than theophylline, attributed to balanced lipophilicity and solubility .

- The benzothiazine-modified compound’s bioavailability remains unquantified but is hypothesized to favor oral or sustained-release formulations due to its lipophilic profile.

Biological Activity

The compound Theophylline, 7-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)- (C18H19N5O2S) is a derivative of theophylline, a well-known methylxanthine with various biological activities. This article explores its biological activity, focusing on its pharmacological properties, molecular interactions, and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound consists of a theophylline core modified by a benzothiazin moiety. This modification is hypothesized to enhance its biological activity compared to unmodified theophylline.

| Property | Value |

|---|---|

| Molecular Formula | C18H19N5O2S |

| Molecular Weight | 357.43 g/mol |

| CAS Number | 12869190 |

| Solubility | Soluble in DMSO |

The biological activity of Theophylline derivatives is primarily attributed to their ability to inhibit phosphodiesterases (PDEs) and antagonize adenosine receptors. The specific interactions of Theophylline, 7-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)- with these targets can lead to various pharmacological effects:

- Phosphodiesterase Inhibition : This compound may inhibit PDE enzymes, leading to increased levels of cyclic AMP (cAMP) within cells. Elevated cAMP levels can enhance various cellular responses, including bronchodilation and anti-inflammatory effects.

- Adenosine Receptor Antagonism : By blocking adenosine receptors, particularly A2A and A3 subtypes, this compound may exert neuroprotective effects and improve cognitive function.

Research Findings

Recent studies have highlighted the potential of Theophylline derivatives in treating neurodegenerative diseases and respiratory conditions. For instance:

- Neuroprotective Effects : A study demonstrated that modifications in the theophylline structure could enhance its protective effects against oxidative stress in neuroblastoma cells, suggesting its utility in conditions like Alzheimer's and Parkinson's disease .

- Molecular Docking Studies : Molecular docking simulations indicated that Theophylline derivatives exhibit high binding affinities for human monoamine oxidase B (hMAO-B) and adenosine A2A receptors. These interactions are crucial for developing multitarget drugs aimed at neurodegenerative disorders .

Case Studies

- Neurodegenerative Disease Models : In vitro studies using neuroblastoma cells treated with Theophylline derivatives showed significant reductions in cell death induced by oxidative stress. The protective mechanism was linked to enhanced antioxidant activity due to increased cAMP levels .

- Respiratory Disorders : Clinical evaluations of similar xanthine derivatives have shown improved lung function in patients with chronic obstructive pulmonary disease (COPD), attributed to their bronchodilatory effects .

Future Directions

The ongoing research into Theophylline derivatives emphasizes the need for further exploration of their pharmacokinetic profiles and therapeutic efficacy in clinical settings. Key areas for future investigation include:

- Optimization of Chemical Structure : Modifying the benzothiazin moiety may yield compounds with improved potency and selectivity for specific targets.

- Clinical Trials : Conducting rigorous clinical trials to assess the safety and efficacy of these compounds in humans.

Q & A

Q. What synthetic methodologies are optimal for preparing Theophylline derivatives with benzothiazine substituents?

The synthesis of such derivatives typically involves nucleophilic substitution or coupling reactions. For example, 7′-((3-thio-4-methyl-4H-1,2,4-triazole-5-yl)methyl)theophylline derivatives are synthesized by reacting theophylline with intermediates like 4-methyl-4H-1,2,4-triazole-3-thiol. Critical parameters include solvent selection (e.g., aqueous ethanol for solubility) and reaction time (24–48 hours). Structural confirmation is achieved via elemental analysis, IR spectroscopy (to identify functional groups like C=S and C-N), and LC-MS for molecular weight validation .

Q. How is the structural integrity of Theophylline derivatives confirmed post-synthesis?

X-ray crystallography using programs like SHELXL (for small-molecule refinement) and ORTEP-III (for graphical visualization) is essential for determining bond lengths, angles, and hydrogen bonding patterns . Complementary techniques include IR spectroscopy (to detect functional groups) and LC-MS for molecular ion verification. For example, IR peaks at 1650–1700 cm⁻¹ confirm carbonyl groups in theophylline derivatives .

Q. What in vitro models are suitable for initial pharmacological screening of these derivatives?

Antimicrobial activity is assessed using minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Testing involves serial dilution in nutrient agar, with activity correlated to substituent electronegativity and steric effects. For instance, halogenated derivatives often show enhanced activity due to improved membrane penetration .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for Theophylline derivatives?

Discrepancies between experimental and theoretical bond lengths/angles may arise from dynamic disorder or hydrogen bonding variability. Using SHELXL’s refinement tools (e.g., restraints for thermal parameters) and incorporating hydrogen bond graph-set analysis (to classify motifs like R₂²(8) rings) can resolve such issues. Cross-validation with DFT-optimized geometries is also recommended .

Q. What methodological approaches elucidate hydrogen bonding networks in Theophylline-based crystals?

Graph-set analysis categorizes hydrogen bonds into patterns (e.g., chains, rings) using donor-acceptor distances and angles. For example, N–H···O and O–H···N interactions in theophylline derivatives form cyclic dimers, stabilizing the crystal lattice. Software like Mercury (CCDC) visualizes these networks, while SHELXL refines their geometric parameters .

Q. How do computational methods predict the stability of Theophylline derivatives with non-planar rings?

Cremer-Pople puckering parameters (e.g., amplitude q and phase angle θ) quantify ring non-planarity in benzothiazine moieties. Molecular dynamics simulations (e.g., using AMBER or GROMACS) assess conformational flexibility, while DFT calculations (at the B3LYP/6-311++G** level) evaluate electronic effects on stability. For instance, methyl substituents increase steric hindrance, raising puckering amplitudes .

Q. How are discrepancies between theoretical and experimental spectroscopic data addressed?

Deviations in NMR chemical shifts or IR frequencies may stem from solvent effects or crystal packing. Revisiting synthesis conditions (e.g., solvent polarity) and using solid-state NMR can reconcile differences. For example, crystallographic data from SHELXL-refined structures provide reference geometries for DFT-based spectral simulations .

Methodological Considerations

- Crystallographic Refinement : SHELXL’s robust algorithms handle twinning and high-resolution data, critical for complex derivatives .

- Pharmacological Assays : MIC testing must include positive controls (e.g., ampicillin) and account for compound solubility in agar .

- Computational Validation : Cross-referencing puckering parameters (from crystallography) with DFT-optimized structures ensures accurate conformational analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.